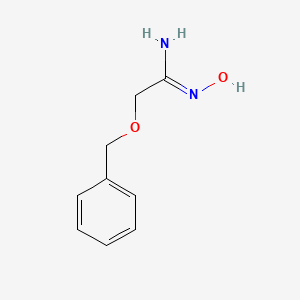

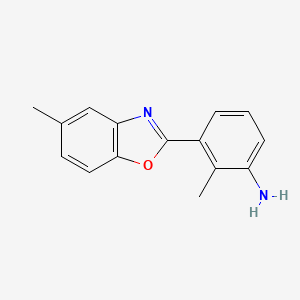

2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Vue d'ensemble

Description

“2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

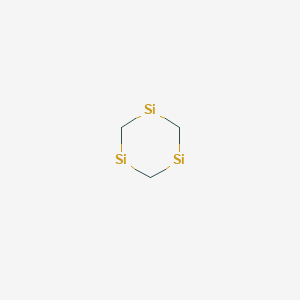

The molecular structure of “this compound” is represented by the linear formula C15H14N2O . It has a molecular weight of 238.292 .Chemical Reactions Analysis

Benzoxazole derivatives have been used in various chemical reactions. For instance, 2-Methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .Applications De Recherche Scientifique

Antiprotozoal Agents

Benzoxazole derivatives, including compounds similar to 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline, have shown promise as antiprotozoal and antimicrobial agents. A study found that amidation of benzoxazolyl aniline with chloroacetyl functional groups resulted in good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. This suggests potential applications in designing new antimicrobial and antiprotozoal agents (Abdelgawad et al., 2021).

Novel Heterocyclic Compounds Synthesis

Benzoxazole derivatives play a role in the synthesis of various novel heterocyclic compounds. For example, a study described the synthesis of different polysubstituted benzodiazepines and benzoxazoles. These compounds have potential utility in various chemical and pharmaceutical applications (El-Rady et al., 2004).

Benzoxazine Synthesis

Benzoxazoles are key in benzoxazine synthesis, an important process in polymer chemistry. A study demonstrated the synthesis of 2-(aminomethyl)phenol and its derivatives from typical benzoxazines, indicating the versatility of benzoxazole derivatives in developing new materials (Cui et al., 2020).

Antimicrobial Activity

Benzoxazole derivatives have been investigated for their antimicrobial properties. A study synthesized various benzoxazole derivatives and tested them for antimicrobial activity, indicating their potential as bioactive agents (Habib et al., 2013).

Gas Phase Ion Chemistry

Research has also focused on the structural characterization and differentiation of isomeric ion structures produced by benzoxazole isomers, providing insights into the physical and chemical properties of these compounds (Giorgi et al., 2004).

Mécanisme D'action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of pharmacological activities .

Mode of Action

Benzoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzoxazole derivatives are known to influence a variety of biochemical pathways, but the exact pathways and their downstream effects would depend on the specific targets of the compound .

Orientations Futures

The future directions for “2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline” and similar benzoxazole derivatives include further exploration of their wide spectrum of pharmacological activities . There is an increased demand to develop newer antimicrobial agents and new chemical entities for cancer treatment . Benzoxazole derivatives could potentially meet these demands.

Propriétés

IUPAC Name |

2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-6-7-14-13(8-9)17-15(18-14)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHIAHDEBCGDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

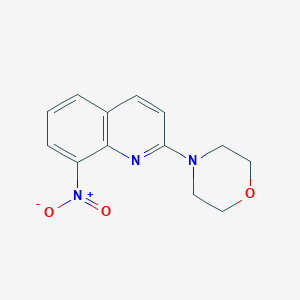

![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)

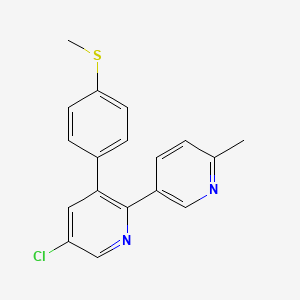

![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)